3-(4-Ethoxy-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one
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Overview
Description
3-(4-ETHOXYPHENYL)-2,2-DIETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-2,2-DIETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with anthranilic acid. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as piperidine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHOXYPHENYL)-2,2-DIETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit distinct biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYPHENYL)-2,2-DIETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)
Uniqueness
Compared to similar compounds, 3-(4-ETHOXYPHENYL)-2,2-DIETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE stands out due to its unique quinazolinone core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2,2-diethyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H24N2O2/c1-4-20(5-2)21-18-10-8-7-9-17(18)19(23)22(20)15-11-13-16(14-12-15)24-6-3/h7-14,21H,4-6H2,1-3H3 |
InChI Key |
AZMUHZUEVQVNDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OCC)CC |
Origin of Product |
United States |
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